4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol

Catalog No.
S13005316
CAS No.
653567-02-3
M.F
C31H27N3O2
M. Wt
473.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2...

CAS Number

653567-02-3

Product Name

4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol

IUPAC Name

4-[2-[6-[4-(4-hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol

Molecular Formula

C31H27N3O2

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C31H27N3O2/c1-18-12-24(35)13-19(2)30(18)22-8-10-32-28(16-22)26-6-5-7-27(34-26)29-17-23(9-11-33-29)31-20(3)14-25(36)15-21(31)4/h5-17,35-36H,1-4H3

InChI Key

HZTHWEIHZUFTGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2=CC(=NC=C2)C3=NC(=CC=C3)C4=NC=CC(=C4)C5=C(C=C(C=C5C)O)C)C)O

4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol is a complex organic compound characterized by a unique molecular structure that includes multiple aromatic rings and functional groups. Its chemical formula is C31H27N3O2C_{31}H_{27}N_{3}O_{2}, and it has a molecular weight of approximately 473.6 g/mol. The compound features a hydroxyl group, which contributes to its potential biological activity, and several pyridine rings that enhance its chemical reactivity and interaction capabilities with various biological targets.

  • Oxidation: The phenolic hydroxyl groups can be oxidized to form quinone derivatives using strong oxidizing agents such as potassium permanganate.
  • Reduction: The pyridine rings can be reduced to piperidine derivatives through the use of reducing agents like lithium aluminum hydride.
  • Substitution: Halogenation reactions can occur, particularly with bromine in acetic acid, leading to halogenated aromatic compounds.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an aqueous medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Bromine in acetic acid for halogenation reactions.

Research indicates that 4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol exhibits various biological activities. It has been explored for its potential therapeutic properties, including:

  • Anti-inflammatory effects: The compound may modulate inflammatory pathways.
  • Antioxidant activity: Its structure allows it to scavenge free radicals, thus protecting cells from oxidative stress.
  • Ligand properties: It has been investigated for its ability to bind to specific enzymes or receptors, which could be useful in biochemical assays .

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki-Miyaura coupling reaction, which is effective for forming carbon-carbon bonds between aryl halides and boronic acids. This method is favored for its efficiency and ability to produce high yields of the desired product under controlled conditions. Industrial production may involve optimizing these reactions for larger scale synthesis, ensuring consistent quality and purity of the compound.

4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is used in biochemical assays due to its ligand properties.
  • Medicine: Investigated for potential therapeutic roles in treating inflammation and oxidative stress-related diseases.
  • Industry: Utilized in developing advanced materials with specific electronic or optical properties.

Studies on the interaction of this compound with various biological targets have indicated that its multiple aromatic rings and hydroxyl groups facilitate significant interactions through hydrogen bonding and π–π stacking. These interactions are crucial for modulating the activity of enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological activities .

Several compounds share structural similarities with 4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxyphenylboronic acidContains a phenolic groupUsed primarily in cross-coupling reactions
3,5-DimethylphenolSimple phenolic structureCommonly used as an antiseptic
4-(4-Hydroxyphenyl)pyridineContains a pyridine ringExhibits different biological activities
N,N-DimethylaminophenolContains amine functionalityUsed in dye synthesis

These compounds differ from 4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol primarily in their functional groups and complexity. The presence of multiple pyridine rings and hydroxyl groups in the target compound enhances its potential applications in medicinal chemistry and materials science .

XLogP3

6.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

473.21032711 g/mol

Monoisotopic Mass

473.21032711 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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